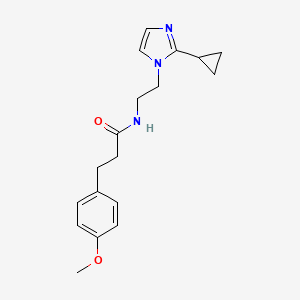
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
描述
N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to a 4-methoxyphenyl group and a 2-cyclopropylimidazole moiety.
属性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-2-14(3-8-16)4-9-17(22)19-10-12-21-13-11-20-18(21)15-5-6-15/h2-3,7-8,11,13,15H,4-6,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMCWIBQNWJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known by its CAS number 89830-98-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological relevance. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Activity
1. Antimicrobial Activity:
Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various imidazole derivatives found that compounds with similar structures displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity:
In addition to antibacterial effects, imidazole derivatives have shown antifungal activity. The compound's structure suggests it may inhibit fungal growth through similar mechanisms as other imidazole-based antifungals, targeting fungal cell membrane synthesis .
3. Mechanism of Action:
The proposed mechanism of action for compounds with imidazole moieties often involves interference with nucleic acid synthesis and disruption of cellular membrane integrity. This is particularly relevant in the context of antifungal activity, where ergosterol biosynthesis is a common target .
Case Studies
Case Study 1: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of various imidazole derivatives highlighted that compounds similar to this compound exhibited significant inhibition against S. aureus and E. coli. The study reported inhibition zones ranging from 18 mm to 24 mm depending on the derivative tested .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis revealed that modifications in the phenyl ring significantly affect the biological activity of imidazole derivatives. For instance, the introduction of electron-donating groups like methoxy enhances antibacterial potency compared to unsubstituted phenyl groups .
Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated antimicrobial properties | Significant activity against S. aureus and E. coli |
| Study 2 | Explored SAR of imidazole derivatives | Enhanced activity with methoxy substitutions |
| Study 3 | Investigated antifungal effects | Effective against various fungal strains |
相似化合物的比较
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Unlike propanil (a herbicide), the target compound’s imidazole moiety suggests possible enzyme-targeting applications (e.g., kinase inhibition) .
Pharmacological and Functional Comparisons
While explicit bioactivity data for the target compound are lacking, insights can be drawn from related molecules:
Table 2: Functional Properties of Analogs
Inferences for the Target Compound :
Key Methods:
Amide Coupling : Propanamide derivatives (e.g., ) are often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in the preparation of (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide using palladium acetate and potassium carbonate .
Imidazole Functionalization : Cyclopropane introduction to imidazole (as in the target compound) may involve cyclopropanation of allylic precursors or alkylation with cyclopropyl halides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


